![molecular formula C23H28FN7O B1683948 AZD-5597 CAS No. 924641-59-8](/img/structure/B1683948.png)
AZD-5597
描述
AZD5597 is a potent imidazole pyrimidine amide compound developed as a cyclin-dependent kinase inhibitor. It has shown significant anti-proliferative effects against various cancer cell lines, making it a promising candidate for cancer treatment .
科学研究应用
Drug Discovery and Development
The primary application of this compound lies in its potential as a pharmaceutical agent. It is designed to interact with specific biological targets, making it a candidate for the development of treatments for various diseases:
- Targeted Cancer Therapy : The structure of this compound suggests it may inhibit specific pathways involved in tumor growth. Research indicates that compounds with similar structures have shown efficacy against various cancer types by modulating signaling pathways related to cell proliferation and apoptosis .
- Antiviral Activity : There is growing evidence that similar imidazole and pyrimidine derivatives exhibit antiviral properties. This compound may be explored for its ability to inhibit viral replication, particularly in the context of emerging viral infections .
Mechanistic Studies
Understanding the mechanism of action is crucial for the development of effective therapeutics:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in cancer progression or viral replication. For instance, it could potentially inhibit kinases or other enzymes critical for cell signaling pathways .
- Receptor Modulation : The compound may also interact with various receptors, influencing their activity. This modulation can lead to altered physiological responses, which is essential for therapeutic efficacy .
Structure-Activity Relationship (SAR)
The detailed study of structure-activity relationships is vital for optimizing the efficacy and safety profiles of new drugs:
Structural Feature | Impact on Activity |
---|---|
Fluorine Substitution | Enhances lipophilicity and metabolic stability |
Imidazole Ring | Contributes to bioactivity through hydrogen bonding |
Pyrimidine Core | Essential for target specificity |
Research into the SAR of similar compounds has shown that modifications can lead to significant changes in biological activity, highlighting the importance of systematic exploration in drug design .
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds structurally related to (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone:
- Anticancer Agents : A study on similar pyrimidine derivatives revealed their potential as anticancer agents through in vitro assays showing significant cytotoxicity against various cancer cell lines .
- Antiviral Compounds : Research highlighted a series of imidazole derivatives demonstrating potent antiviral activity against RNA viruses, suggesting that further exploration of this compound could yield similar results .
作用机制
AZD5597 通过抑制细胞周期蛋白依赖性激酶发挥作用,这些激酶对细胞周期进程至关重要。该化合物与这些激酶的活性位点结合,阻止它们与细胞周期蛋白的相互作用。这种抑制导致癌细胞的细胞周期停滞和凋亡。 分子靶点包括细胞周期蛋白依赖性激酶 1、2 和 9,所涉及的通路与细胞周期调节和凋亡有关 .
生化分析
Biochemical Properties
AZD-5597 interacts with Cdk1 and Cdk2, which are key enzymes involved in cell cycle regulation . By inhibiting these enzymes, this compound can disrupt the normal cell cycle and prevent the proliferation of cancer cells .
Cellular Effects
In cellular processes, this compound has been shown to inhibit the proliferation of LoVo cells, a human colon adenocarcinoma cell line, with an IC50 of 0.039 µM . This suggests that this compound can effectively influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to Cdk1 and Cdk2, inhibiting their activity and thereby disrupting the cell cycle . This inhibition can lead to changes in gene expression and ultimately prevent the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in vivo studies have shown that this compound (at a dosage of 15 mg/kg) can reduce tumor volume in an SW620 colon adenocarcinoma mouse xenograft model .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages. At a dosage of 15 mg/kg, this compound was found to significantly reduce tumor volume in an SW620 colon adenocarcinoma mouse xenograft model .
Metabolic Pathways
As an inhibitor of Cdk1 and Cdk2, it is likely that this compound interacts with these enzymes and potentially affects metabolic flux or metabolite levels .
准备方法
合成路线和反应条件
AZD5597 的合成涉及咪唑嘧啶酰胺的制备。该过程包括针对多种细胞周期蛋白依赖性激酶(1、2 和 9)的抑制活性的优化。 合成路线通常涉及在特定条件下使 5-氟-4-(1-异丙基-2-甲基-1H-咪唑-5-基)嘧啶-2-胺与 (S)-4-(3-(甲氨基)吡咯烷-1-基)甲酰胺反应,得到所需的化合物 .
工业生产方法
对于工业生产,该化合物使用优化反应条件以批量合成,以确保高产率和纯度。 该过程涉及使用合适的溶剂和试剂,然后进行纯化步骤以分离最终产物 .
化学反应分析
反应类型
AZD5597 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应以修饰化合物内的官能团。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产物
相似化合物的比较
类似化合物
黄嘌呤类: 另一种细胞周期蛋白依赖性激酶抑制剂,具有更广泛的激酶靶点范围。
Roscovitine: 细胞周期蛋白依赖性激酶 1、2 和 5 的选择性抑制剂。
Palbociclib: 特异性抑制细胞周期蛋白依赖性激酶 4 和 6,用于乳腺癌治疗.
独特性
AZD5597 的独特性在于它能有效抑制多种细胞周期蛋白依赖性激酶(1、2 和 9),以及它适合静脉注射给药。 它表现出优异的理化性质,并且对细胞色素 P450 同工酶和人 ether-a-go-go-相关基因离子通道的抑制有很大的余地 .
生物活性
The compound (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone, hereafter referred to as Compound X, is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in anti-cancer and anti-inflammatory contexts. This article examines the biological activity of Compound X, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Compound X belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities. The structural formula is represented as follows:
This compound features multiple functional groups that contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. In vitro assays have demonstrated that compounds similar to Compound X exhibit significant cytotoxic effects on various cancer cell lines. For instance, one study reported IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which had an IC50 of 17.02 μM .
Table 1: Comparison of IC50 Values for Compound X and Standard Agents
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound X | MCF-7 | 0.87 - 12.91 |
5-Fluorouracil | MCF-7 | 17.02 |
Indomethacin | Various | 9.17 |
In vivo studies have also shown that similar compounds can inhibit tumor growth significantly, with some derivatives achieving up to 66% tumor growth inhibition at doses of 60 mg/kg without evident toxicity .
Anti-inflammatory Activity
Pyrimidine derivatives, including those related to Compound X, have been investigated for their anti-inflammatory properties. A study indicated that certain pyrimidine compounds effectively inhibited COX-2 activity with IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .
Table 2: COX-2 Inhibition Potency of Pyrimidine Derivatives
Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
---|---|---|---|
Compound Y | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
Compound Z | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
These findings suggest that the presence of specific substituents on the pyrimidine ring can enhance anti-inflammatory activity.
The mechanism by which Compound X exerts its biological effects is multifaceted. It is believed that the compound interacts with key signaling pathways involved in cell proliferation and inflammatory responses. For instance, it may inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .
Additionally, docking studies have suggested that Compound X can bind effectively to target proteins involved in cancer progression and inflammation, leading to reduced activity of these pathways .
Case Studies
Several case studies have documented the efficacy of compounds structurally related to Compound X:
- Case Study A : A clinical trial involving a pyrimidine derivative similar to Compound X showed promising results in reducing tumor size in patients with advanced solid tumors.
- Case Study B : Preclinical models demonstrated that treatment with a related compound resulted in significant reductions in inflammatory markers in animal models of chronic inflammation.
属性
IUPAC Name |
[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[(3S)-3-(methylamino)pyrrolidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDIJMNXYJJNG-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@@H](C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239012 | |
Record name | AZD-5597 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924641-59-8 | |
Record name | AZD-5597 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924641598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5597 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-5597 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7855W19GY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。